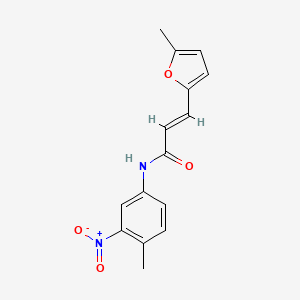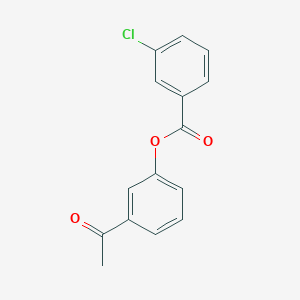
(3-Acetylphenyl) 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Acetylphenyl) 3-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetylphenyl) 3-chlorobenzoate typically involves the esterification reaction between 3-acetylphenol and 3-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-Acetylphenyl) 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Acetylphenyl) 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Acetylphenyl) 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as a reactive site for nucleophilic attack, while the chlorobenzoate moiety can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
- (3-Acetylphenyl) benzoate
- (3-Acetylphenyl) 4-chlorobenzoate
- (4-Acetylphenyl) 3-chlorobenzoate
Uniqueness
(3-Acetylphenyl) 3-chlorobenzoate is unique due to the specific positioning of the acetyl and chlorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
(3-acetylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)11-4-3-7-14(9-11)19-15(18)12-5-2-6-13(16)8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYBIGASYFCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
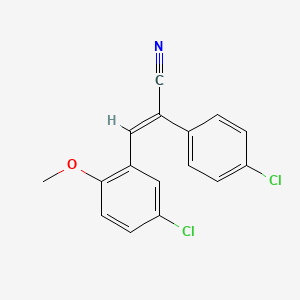
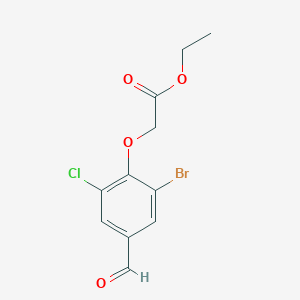
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5718844.png)
![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B5718850.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5718883.png)
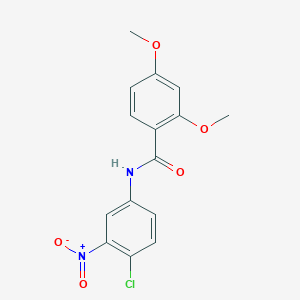
![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
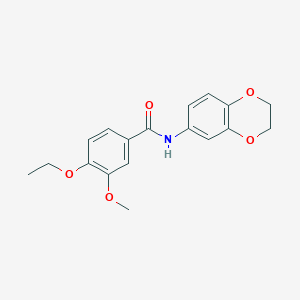
![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)
